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molecular formula C17H19N3O B1619044 Ofornine CAS No. 87784-12-1

Ofornine

Cat. No. B1619044
M. Wt: 281.35 g/mol
InChI Key: YMODINPJYNHPTM-UHFFFAOYSA-N
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Patent
US04610991

Procedure details

2-(4-Pyridinylamino)benzoic acid (244 g, 1.14 moles) was added with stirring at room temperature to 1.4 liters of thionyl chloride containing a catalytic amount (about 1.4 ml) of N,N-dimethylformamide. A mildly exothermic reaction ensued. The reaction was stirred at room temperature for 3 hours when the excess thionyl chloride was removed in vacuo. The residual oil was azeotroped twice with toluene. The yellowish gummy acid chloride was suspended in 1.5 liters of acetonitrile and 556 ml of piperidine was added with cooling (15°-20° C.) and stirring. Stirring was continued for 3 hours. The precipitated white solid was filtered and washed with a little cold acetonitrile. It was slurried once in about 2 liters of water while adjusting the pH to 9 by addition of potassium carbonate. The solid was dried and recrystallized from 2.7 liters of ethyl acetate to afford 166 g (51.6%) of 1-[2-(4-pyridinylamino)benzoyl]piperidine, m.p. 153°-156° C.
Quantity
244 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([OH:12])=O)=[CH:3][CH:2]=1.S(Cl)(Cl)=O>CN(C)C=O>[N:1]1[CH:2]=[CH:3][C:4]([NH:7][C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[O:12])=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
244 g
Type
reactant
Smiles
N1=CC=C(C=C1)NC1=C(C(=O)O)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1.4 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A mildly exothermic reaction
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was azeotroped twice with toluene
ADDITION
Type
ADDITION
Details
556 ml of piperidine was added
TEMPERATURE
Type
TEMPERATURE
Details
with cooling (15°-20° C.)
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
The precipitated white solid was filtered
WASH
Type
WASH
Details
washed with a little cold acetonitrile
ADDITION
Type
ADDITION
Details
by addition of potassium carbonate
CUSTOM
Type
CUSTOM
Details
The solid was dried
CUSTOM
Type
CUSTOM
Details
recrystallized from 2.7 liters of ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1=CC=C(C=C1)NC1=C(C(=O)N2CCCCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 166 g
YIELD: PERCENTYIELD 51.6%
YIELD: CALCULATEDPERCENTYIELD 103.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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